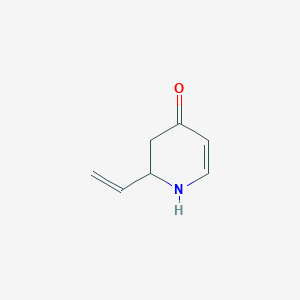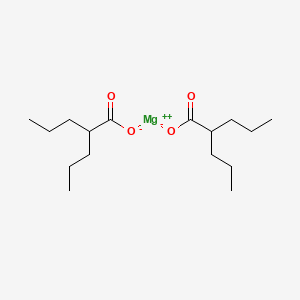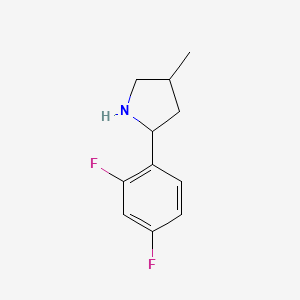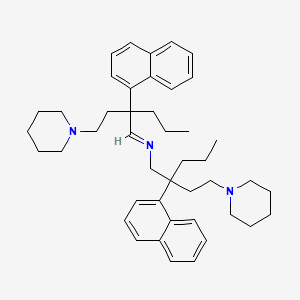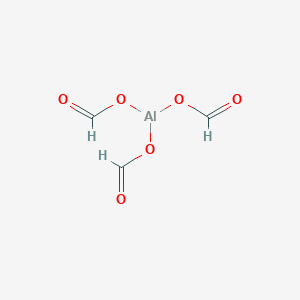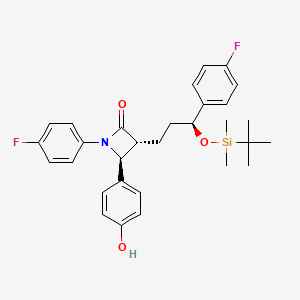![molecular formula C8H10FNO B15289005 [2-Fluoro-6-(methylamino)phenyl]methanol CAS No. 504433-56-1](/img/structure/B15289005.png)
[2-Fluoro-6-(methylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-6-(methylamino)phenyl]methanol: is an organic compound that belongs to the class of aromatic alcohols It features a fluorine atom and a methylamino group attached to a benzene ring, with a hydroxymethyl group at the para position relative to the fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylamino)phenyl]methanol typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-6-nitroaniline. This intermediate is then reduced to 2-fluoro-6-aminophenol.
Methylation: The amino group of 2-fluoro-6-aminophenol is methylated using methyl iodide in the presence of a base such as sodium carbonate to yield 2-fluoro-6-(methylamino)phenol.
Formylation and Reduction: The hydroxyl group of 2-fluoro-6-(methylamino)phenol is formylated using formaldehyde, followed by reduction with a reducing agent like sodium borohydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-Fluoro-6-(methylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-6-(methylamino)benzaldehyde or 2-fluoro-6-(methylamino)benzoic acid.
Reduction: Formation of 2-fluoro-6-(methylamino)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: [2-Fluoro-6-(methylamino)phenyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemicals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of [2-Fluoro-6-(methylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylamino group can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-6-aminophenol: Lacks the methylamino group, resulting in different chemical and biological properties.
2-Fluoro-6-(dimethylamino)phenylmethanol: Contains an additional methyl group on the amino nitrogen, which can affect its reactivity and interactions.
2-Fluoro-6-(methylamino)benzoic acid: The carboxylic acid group significantly alters its chemical behavior compared to the hydroxymethyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [2-Fluoro-6-(methylamino)phenyl]methanol provides unique reactivity, allowing for further functionalization and derivatization.
Fluorine Atom: The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.
Eigenschaften
CAS-Nummer |
504433-56-1 |
|---|---|
Molekularformel |
C8H10FNO |
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
[2-fluoro-6-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-4-2-3-7(9)6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
UNCMUWKYPXWFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
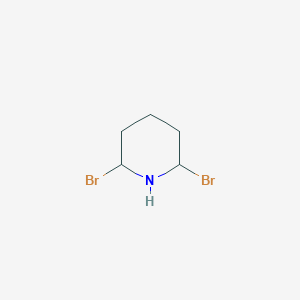

![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
